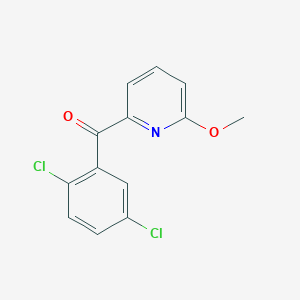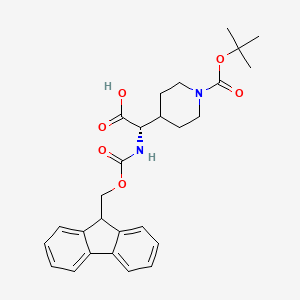![molecular formula C17H20ClN B1463262 N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1181457-97-5](/img/structure/B1463262.png)
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride
Descripción general
Descripción
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C17H20ClN and a molecular weight of 273.8 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a central nitrogen atom bonded to a 4-methylphenyl group, a methyl group, and a 2,3-dihydro-1H-inden-1-amine group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.8 and a molecular formula of C17H20ClN . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has explored the synthesis and potential applications of compounds related to N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride in antimicrobial and cytotoxic activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole showed good antibacterial activity and cytotoxic properties in vitro (Noolvi et al., 2014). This highlights the potential therapeutic applications of similar compounds in combating microbial infections and cancer cells.
Corrosion Inhibition
Amines and their derivatives have been investigated for their corrosion inhibition properties, indicating their importance in protecting metals against corrosion in acidic media. For example, four amine derivative compounds were synthesized and found to significantly inhibit corrosion on mild steel surfaces, demonstrating the versatility of such compounds in industrial applications (Boughoues et al., 2020).
Chemical Synthesis and Structural Characterization
The synthesis of various chemical structures related to this compound has been documented, showcasing the diversity in chemical synthesis methods and applications. For example, the synthesis of Schiff bases derived from 4-[{(aryl)imino}ethyl]-3-methyl-1-(4′-methylphenyl)-2-pyrazolin-5-one and their Cu(II) complexes was detailed, indicating the relevance of these compounds in forming complex structures with potential applications in materials science and catalysis (Jadeja et al., 2004).
Novel Psychoactive Substances
Studies also delve into the metabolic fate and structural characterization of compounds similar to this compound, often in the context of psychoactive substances. This research provides insights into the pharmacokinetics and potential psychoactive effects of these compounds, as well as their implications for drug testing and forensic analysis (Manier et al., 2019).
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-13-6-8-14(9-7-13)12-18-17-11-10-15-4-2-3-5-16(15)17;/h2-9,17-18H,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEIRNWKBDRYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B1463195.png)
![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)

![Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1463198.png)
![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1463202.png)